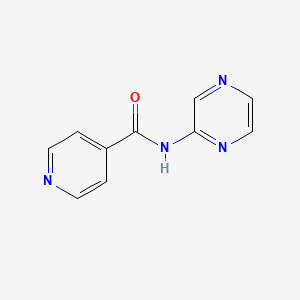
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid, also known as THNA, is an organic compound that belongs to the class of carboxylic acids. It is a white, crystalline solid with a molecular formula of C10H10O3. THNA is an interesting molecule due to its unique structure and properties, making it a useful compound for many scientific applications.
科学研究应用
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid has a wide range of applications in scientific research. It has been used as a model compound to study the structure and reactivity of carboxylic acids, as well as to investigate the properties of other organic compounds. This compound has also been used to study the mechanism of action of various enzymes, including those involved in the synthesis of fatty acids and phospholipids. In addition, this compound has been used to study the effects of various drugs on the nervous system, as well as to investigate the effects of various hormones on cell growth and differentiation.
作用机制
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is believed to act on the nervous system by binding to certain receptors, such as the serotonin receptor, and modulating their activity. Through this mechanism, this compound can affect the release of neurotransmitters, such as serotonin and dopamine, and thus influence the activity of the nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety and improve mood. In addition, it has been shown to increase the production of serotonin, a neurotransmitter involved in regulating mood, and to reduce inflammation. This compound has also been shown to have neuroprotective effects, as well as to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid offers several advantages for lab experiments. It is easy to synthesize and can be stored for long periods of time without degradation. In addition, it is relatively non-toxic and has a low cost. However, this compound is also limited in its applications, as it is not suitable for use in high-throughput screening or in vivo experiments.
未来方向
There are a number of potential future directions for research involving 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid. These include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be conducted into the effects of this compound on various diseases, such as cancer and Alzheimer’s disease. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for its production.
合成方法
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid can be synthesized from 1,2,3,4-tetrahydronaphthalene (THN) by oxidation. This reaction can be performed using a variety of oxidizing agents, such as chromium trioxide, potassium permanganate, and potassium dichromate. The reaction typically takes place at temperatures of around 100-150°C, and requires a catalyst, such as pyridine, to ensure the reaction proceeds smoothly.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "water" ], "Reaction": [ "1. The starting material 1,2,3,4-tetrahydronaphthalene is reacted with acetic anhydride and sulfuric acid to form 4-acetoxy-1,2,3,4-tetrahydronaphthalene.", "2. The resulting product from step 1 is then hydrolyzed with sodium hydroxide to form 1,2,3,4-tetrahydronaphthalene-4-carboxylic acid.", "3. The carboxylic acid from step 2 is then oxidized with hydrogen peroxide in the presence of sulfuric acid to form 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.", "4. The final step involves the reaction of the product from step 3 with sodium acetate and acetic anhydride in the presence of water to form 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid." ] } | |
CAS 编号 |
876482-82-5 |
分子式 |
C12H12O3 |
分子量 |
204.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



